molecular formula C13H10N2 B14659174 (4-Phenylbut-3-en-2-ylidene)propanedinitrile CAS No. 41110-00-3

(4-Phenylbut-3-en-2-ylidene)propanedinitrile

Katalognummer: B14659174
CAS-Nummer: 41110-00-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: DUWUVVQHPQGDIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Phenylbut-3-en-2-ylidene)propanedinitrile is an organic compound with the molecular formula C13H9N2 It is characterized by a phenyl group attached to a butenylidene chain, which is further connected to a propanedinitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylbut-3-en-2-ylidene)propanedinitrile typically involves the reaction of 4-phenylbut-3-en-2-one with malononitrile under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the carbonyl group of 4-phenylbut-3-en-2-one reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenylbut-3-en-2-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Phenylbut-3-en-2-ylidene)propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Phenylbut-3-en-2-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Phenylbut-3-en-2-one: A structurally related compound with similar reactivity.

    4-Phenyl-3-buten-2-ol: Another related compound with a hydroxyl group instead of the nitrile groups.

    Benzylideneacetone: A compound with a similar phenyl-butenylidene structure but different functional groups.

Uniqueness

(4-Phenylbut-3-en-2-ylidene)propanedinitrile is unique due to the presence of the propanedinitrile moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Eigenschaften

CAS-Nummer

41110-00-3

Molekularformel

C13H10N2

Molekulargewicht

194.23 g/mol

IUPAC-Name

2-(4-phenylbut-3-en-2-ylidene)propanedinitrile

InChI

InChI=1S/C13H10N2/c1-11(13(9-14)10-15)7-8-12-5-3-2-4-6-12/h2-8H,1H3

InChI-Schlüssel

DUWUVVQHPQGDIH-UHFFFAOYSA-N

Kanonische SMILES

CC(=C(C#N)C#N)C=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.